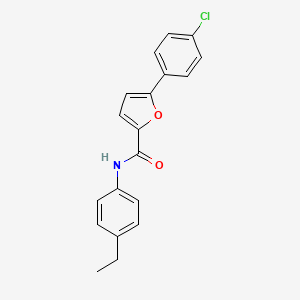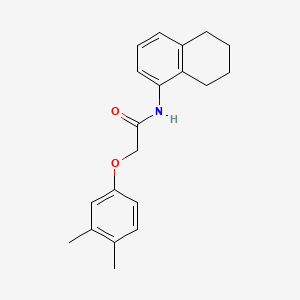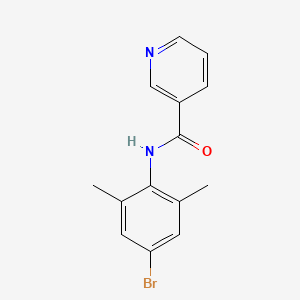
N-(4-bromo-2,6-dimethylphenyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2,6-dimethylphenyl)nicotinamide, also known as BML-210, is a small molecule inhibitor of the transcription factor NF-κB. This molecule has been found to have potential therapeutic applications in a variety of diseases, including cancer, inflammatory disorders, and autoimmune diseases. In
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)nicotinamide involves the inhibition of the transcription factor NF-κB. NF-κB is a key regulator of the immune system and is involved in the regulation of a variety of cellular processes, including cell proliferation, survival, and inflammation. By inhibiting NF-κB, N-(4-bromo-2,6-dimethylphenyl)nicotinamide can reduce the production of pro-inflammatory cytokines and chemokines, inhibit the growth and proliferation of cancer cells, and suppress the activity of autoreactive T cells.
Biochemical and Physiological Effects:
N-(4-bromo-2,6-dimethylphenyl)nicotinamide has been found to have a variety of biochemical and physiological effects. In cancer, it has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammatory disorders, it has been found to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the migration of immune cells to inflamed tissues. In autoimmune diseases, it has been found to suppress the activity of autoreactive T cells and reduce the production of autoantibodies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-bromo-2,6-dimethylphenyl)nicotinamide in lab experiments is its specificity for the NF-κB signaling pathway. This allows researchers to study the effects of NF-κB inhibition on various cellular processes without the potential confounding effects of other signaling pathways. One limitation of using N-(4-bromo-2,6-dimethylphenyl)nicotinamide in lab experiments is its potential toxicity. High concentrations of N-(4-bromo-2,6-dimethylphenyl)nicotinamide can be cytotoxic, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-bromo-2,6-dimethylphenyl)nicotinamide. One direction is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another direction is the investigation of the potential therapeutic applications of N-(4-bromo-2,6-dimethylphenyl)nicotinamide in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, the use of N-(4-bromo-2,6-dimethylphenyl)nicotinamide in combination with other drugs or therapies may enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of N-(4-bromo-2,6-dimethylphenyl)nicotinamide is a multi-step process that involves several chemical reactions. The first step involves the reaction of 4-bromo-2,6-dimethylaniline with acetic anhydride to form 4-bromo-2,6-dimethylacetanilide. This is followed by the reaction of 4-bromo-2,6-dimethylacetanilide with methyl iodide to form 4-bromo-2,6-dimethyl-N-methylaniline. The final step involves the reaction of 4-bromo-2,6-dimethyl-N-methylaniline with nicotinoyl chloride to form N-(4-bromo-2,6-dimethylphenyl)nicotinamide.
Aplicaciones Científicas De Investigación
N-(4-bromo-2,6-dimethylphenyl)nicotinamide has been extensively studied for its potential therapeutic applications in a variety of diseases. In cancer, it has been found to inhibit the growth and proliferation of cancer cells by suppressing the NF-κB signaling pathway. In inflammatory disorders, it has been found to reduce the production of pro-inflammatory cytokines and chemokines. In autoimmune diseases, it has been found to suppress the activity of autoreactive T cells.
Propiedades
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c1-9-6-12(15)7-10(2)13(9)17-14(18)11-4-3-5-16-8-11/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEGUAGFNDVMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CN=CC=C2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

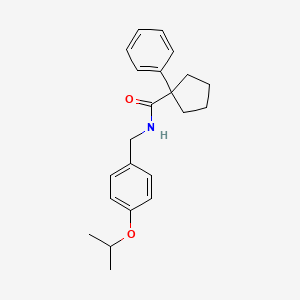
![3-methyl-7-[(1-naphthyloxy)methyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5829721.png)
![4-methoxy-2-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5829740.png)
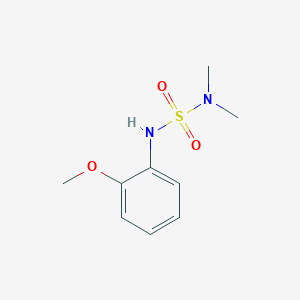
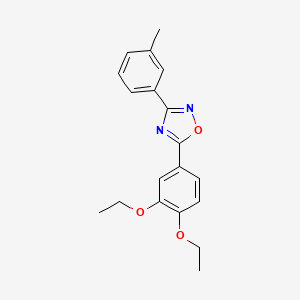
![1-[2-(2-chloro-5-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5829771.png)
![6-allyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5829777.png)
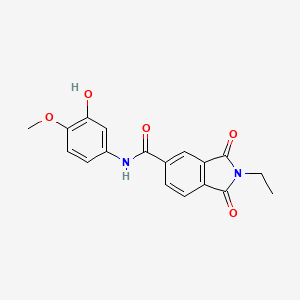
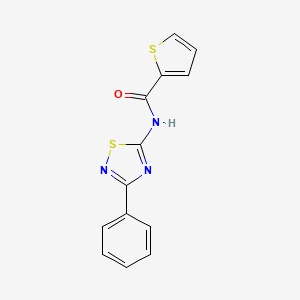
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5829793.png)
![4-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5829797.png)
![methyl 2-[(3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5829810.png)
